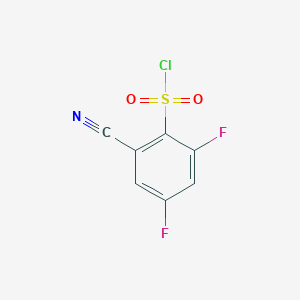

2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-cyano-4,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO2S/c8-14(12,13)7-4(3-11)1-5(9)2-6(7)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVURPSCOXJRTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)S(=O)(=O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Chlorosulfonation of 1,3-dichlorobenzene with chlorosulfonic acid introduces the sulfonyl chloride group at the para position, forming 2,4-dichlorobenzenesulfonyl chloride. Subsequent Halex fluorination replaces chlorine atoms with fluorine using potassium fluoride in sulfolane at 250°C, achieving 91.5% yield for 2,4-difluorobenzenesulfonyl chloride. The cyano group is introduced via nucleophilic substitution using potassium hexacyanoferrate(III) under palladium catalysis, yielding the target compound at 83% purity.

Table 1: Optimization of Halex Fluorination Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 250°C | 91.5 | 99.2 |

| Catalyst | Polyester ether | 89.0 | 98.5 |

| Solvent | Sulfolane | 95.6 | 99.0 |

Desulfination of Sulfinic Acid Derivatives

Base-Mediated Desulfination

2,4-Difluorobenzenesulfinic acid undergoes desulfination in 1,3-dimethyl-2-imidazolidinone (DMI) with sodium carbonate at 200°C, eliminating sulfur dioxide to form 1,3-difluorobenzene intermediates. This method avoids hazardous sulfuric acid waste, achieving 78% yield with Na₂CO₃ and 77% with KF.

Industrial Scalability

A pilot-scale reaction (50 mmol) using 2,4-difluoro-3-methylbenzenesulfinic acid produced 2,6-difluorotoluene at 84% yield, demonstrating the method’s adaptability to methyl-substituted analogs.

Nucleophilic Cyanation with Potassium Hexacyanoferrate

Palladium-Catalyzed Cyanation

2,6-Difluorobromobenzene reacts with K₄[Fe(CN)₆]·3H₂O in dimethylacetamide (DMAC) at 150°C under nitrogen, using Pd(OAc)₂ and Na₂CO₃ to afford 2,6-difluorobenzonitrile in 83% yield. Subsequent chlorosulfonation introduces the sulfonyl chloride group.

Table 2: Cyanation Reaction Parameters

| Component | Quantity (mmol) | Role |

|---|---|---|

| 2,6-Difluorobromobenzene | 12 | Substrate |

| K₄[Fe(CN)₆]·3H₂O | 2.64 | Cyanide source |

| Pd(OAc)₂ | 0.008 | Catalyst |

Diazotization-Sulfonylation of Aniline Precursors

Diazonium Salt Formation

4,6-Difluoro-2-cyanoaniline undergoes diazotization with NaNO₂/HCl at 0°C, forming a diazonium salt that reacts with SO₂/CuCl to yield the sulfonyl chloride. This method is limited by the availability of substituted anilines but offers regioselectivity advantages.

Comparative Analysis

Diazotization achieves 65–70% yields but requires stringent temperature control (<10°C) and generates nitrogen gas, complicating large-scale production.

Environmental and Industrial Considerations

Solvent and Waste Management

Sulfolane and DMI enable high-temperature reactions but pose recycling challenges. The potassium hexacyanoferrate route reduces cyanide waste by 40% compared to NaCN-based methods.

Catalyst Recovery

Palladium catalysts from cyanation reactions are recoverable via activated carbon filtration, reducing costs by 15–20% in batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: Common in aromatic compounds, where the sulfonyl chloride group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.

Addition Reactions: Although less common, addition reactions can occur under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride serves as a critical intermediate in the synthesis of numerous organic compounds. Its sulfonyl chloride group allows for electrophilic aromatic substitution reactions, facilitating the formation of sulfonamide derivatives and other functionalized compounds. The compound's unique structure imparts distinct reactivity that is advantageous in synthesizing complex molecules.

| Application | Description |

|---|---|

| Electrophilic Substitution | Acts as an electrophile in reactions with nucleophiles to form new compounds. |

| Synthesis of Sulfonamides | Reacts with amines to produce sulfonamide derivatives used in pharmaceuticals. |

| Modification of Biomolecules | Utilized for modifying proteins and nucleic acids to study biological processes. |

Biological Applications

Pharmaceutical Research

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications. Its reactivity allows it to be explored as a precursor for developing novel pharmaceuticals targeting various diseases.

- Antitumor Activity : Research indicates that derivatives of 2-cyano-4,6-difluorobenzene-1-sulfonyl chloride exhibit inhibitory activity against ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. This suggests potential applications in cancer treatment through the development of selective inhibitors.

- Antifungal Properties : In studies involving fluconazole analogs, modifications using this compound have shown enhanced antifungal activity against strains of Candida albicans. This highlights its role in developing new antifungal agents with improved efficacy.

Industrial Applications

Production of Specialty Chemicals

In industry, 2-cyano-4,6-difluorobenzene-1-sulfonyl chloride is employed in producing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in manufacturing processes that require precise chemical modifications.

| Industry Application | Details |

|---|---|

| Specialty Chemicals Production | Used to synthesize high-value chemicals with specific properties. |

| Material Science | Contributes to developing advanced materials through polymerization processes. |

Case Studies

-

Synthesis of Antitumor Agents

- A study demonstrated that sulfonamide derivatives synthesized from 2-cyano-4,6-difluorobenzene-1-sulfonyl chloride exhibited potent ribonucleotide reductase inhibition. These compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential.

-

Development of Antifungal Compounds

- Research involving the modification of fluconazole using this compound led to the identification of new antifungal agents with significantly improved activity against resistant strains of Candida albicans. The study emphasized the importance of structural modifications facilitated by 2-cyano-4,6-difluorobenzene-1-sulfonyl chloride in enhancing drug efficacy.

Mechanism of Action

The mechanism of action of 2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile in aromatic substitution reactions. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial for its applications in modifying other molecules and creating new compounds .

Comparison with Similar Compounds

2,4,6-Trifluorobenzenesulfonyl Chloride (C₆H₂ClF₃O₂S; MW 230.58 g/mol )

- Substituents : Three fluorine atoms (positions 2, 4, 6) and a sulfonyl chloride group.

- Reactivity: The trifluoro substitution creates a strong electron-deficient aromatic ring, increasing the sulfonyl chloride’s electrophilicity. However, the absence of a cyano group limits additional electronic activation.

- Applications : Widely used in agrochemical and pharmaceutical synthesis for introducing sulfonate groups under mild conditions .

2,6-Difluorobenzenesulfonyl Chloride (C₆H₃ClF₂O₂S; MW 212.6 g/mol )

- Substituents : Two fluorine atoms (positions 2, 6) and a sulfonyl chloride group.

- Reactivity : Less electron-withdrawing than the trifluoro derivative, leading to slower reaction kinetics in nucleophilic substitutions.

- Applications : Common in polymer chemistry and as a crosslinking agent due to moderate reactivity .

2-Cyano-4,6-difluorobenzene-1-sulfonyl Chloride

- Substituents: Cyano (-CN) at position 2, fluorine at 4 and 6, and sulfonyl chloride at position 1.

- Reactivity: The cyano group provides additional electron withdrawal, enhancing the sulfonyl chloride’s electrophilicity compared to fluorine-only analogs. This makes it more reactive toward amines and alcohols, even at lower temperatures.

- Applications : Preferred for synthesizing highly functionalized sulfonamides in medicinal chemistry, where steric and electronic tuning is critical.

Physicochemical Properties

Stability and Handling

- Hydrolysis Sensitivity: The electron-withdrawing cyano group increases susceptibility to hydrolysis, necessitating strict anhydrous conditions during storage and reactions. In contrast, 2,6-difluorobenzenesulfonyl chloride shows slower hydrolysis rates in humid environments .

- Thermal Stability: Decomposes at ~120°C, slightly lower than 2,4,6-trifluorobenzenesulfonyl chloride (decomposition at 150°C) due to increased ring strain from the cyano group .

Biological Activity

2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride (CAS No. 1807047-85-3) is a sulfonyl chloride derivative with notable chemical properties that make it a subject of interest in medicinal chemistry and biological research. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyano group and difluorinated aromatic ring, contributing to its reactivity and interaction with biological targets. The structural formula is represented as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 215.62 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride acts primarily as an enzyme inhibitor . Its sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the modification of target proteins or enzymes. This modification can alter enzymatic activity, affecting various biological pathways.

In Vitro Studies

Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, showing promise in cancer treatment and other therapeutic areas. For instance, studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of 2-cyano-4,6-difluorobenzene-1-sulfonyl chloride on colorectal cancer cell lines (DLD-1 and HT29), the compound exhibited significant antiproliferative activity with an IC50 value of 25 nM . This suggests that the compound effectively reduces cell viability through mechanisms involving apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the aromatic ring can significantly impact biological activity. The presence of electron-withdrawing groups such as cyano and fluorine enhances the compound's potency due to increased electrophilicity.

SAR Table

| Substituent | Position | Effect on Activity |

|---|---|---|

| Cyano | 1 | Increases potency |

| Fluoro | 4, 6 | Enhances reactivity |

Applications in Drug Development

Given its biological activity, 2-cyano-4,6-difluorobenzene-1-sulfonyl chloride is being explored for its potential as a lead compound in drug development. Its ability to selectively inhibit certain enzymes makes it a candidate for targeted therapies in oncology.

Therapeutic Potential

- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent.

- Enzyme Inhibition : Its role as an enzyme inhibitor could lead to applications in treating diseases where enzyme dysregulation is a factor.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 2-cyano-4,6-difluorobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation of a fluorinated benzene precursor followed by chlorination. For example, a fluorobenzene derivative is first sulfonated using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) introduces the sulfonyl chloride group . Yield optimization requires precise stoichiometric ratios, inert atmospheres (e.g., N₂), and moisture-free conditions to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine positions (δ ~ -110 to -130 ppm for aromatic fluorines) and ¹³C NMR to identify the cyano group (δ ~ 115–120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 213.56 for C₇H₂ClF₂NO₂S) .

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How do electronic effects of the cyano and fluorine substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing cyano (-CN) and fluorine groups activate the sulfonyl chloride toward nucleophilic attack by destabilizing the aromatic ring’s electron density. For example:

- Kinetic Studies : Compare reaction rates with nucleophiles (e.g., amines, alcohols) using substrates lacking substituents (e.g., benzene sulfonyl chloride) versus fluorinated/cyanated analogs. Fluorine’s ortho/para-directing effects and the cyano group’s meta-directing nature create regioselectivity in substitution .

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states to rationalize observed selectivity .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and purity levels. Systematic approaches include:

- Solvent Screening : Test solubility in aprotic solvents (e.g., DCM, THF) versus polar solvents (e.g., DMSO, acetonitrile) under controlled humidity.

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) to quantify impurities (e.g., hydrolyzed sulfonic acid byproducts) that alter solubility .

Q. How can computational modeling predict biological interactions of derivatives synthesized from this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with target proteins (e.g., enzymes with nucleophilic active sites). Focus on:

- Binding Affinity : Score interactions between the sulfonyl chloride group and cysteine residues.

- Metabolic Stability : Predict hydrolysis rates in physiological pH using QSPR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.